3-Fluoro-2-(trifluoromethyl)benzylamine

Description

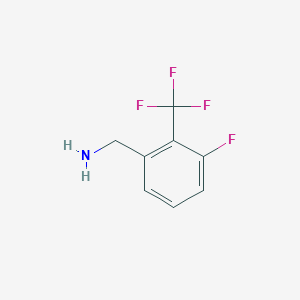

Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMQAQHIEMIVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246501 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-62-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzylamine, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. While this specific isomer is a niche research chemical with limited publicly available data, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will explore its core chemical properties, propose a logical synthetic pathway, discuss its reactivity and stability, and delve into its applications in the design of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compound.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is a widely used moiety in pharmaceuticals due to its ability to enhance several key molecular properties. It can improve a compound's metabolic stability, lipophilicity, and binding selectivity for its biological target.[1] The C-F bond is one of the strongest in organic chemistry, which accounts for the high metabolic stability of the trifluoromethyl group.[1] Furthermore, the trifluoromethyl group is often used as a bioisostere for other atoms, like chlorine, due to their similar steric profiles.[1]

The strategic placement of a fluorine atom on the aromatic ring, in conjunction with a trifluoromethyl group, as seen in this compound, offers medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electronic environment of the benzylamine core, impacting its reactivity and potential interactions with biological targets.

This guide will now delve into the specific chemical properties, a proposed synthetic route, and the potential applications of the this compound isomer.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties and data from closely related isomers to provide a comparative context.

| Property | This compound (Predicted/Estimated) | 2-Fluoro-6-(trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzylamine | 3-(Trifluoromethyl)benzylamine |

| CAS Number | Not available | 239087-06-0[2] | 3300-51-4 | 2740-83-2[3][4][5] |

| Molecular Formula | C₈H₇F₄N | C₈H₇F₄N[2][6] | C₈H₈F₃N | C₈H₈F₃N[3] |

| Molecular Weight | 193.14 g/mol | 193.14 g/mol [6] | 175.15 g/mol | 175.15 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless to pale yellow liquid[6] | Colorless to Light yellow clear liquid | - |

| Boiling Point | Estimated to be similar to isomers | - | 113 °C/40 mmHg | - |

| Density | Estimated to be ~1.3-1.4 g/mL at 25°C | - | 1.229 g/mL at 25 °C | 1.222 g/mL at 25 °C[4][5] |

| Refractive Index | Estimated to be ~1.45-1.46 | - | n20/D 1.464 | n20/D 1.463[4][5] |

-

¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region. The benzylic protons (-CH₂-) would likely appear as a singlet or a closely coupled multiplet, and the amine protons (-NH₂) as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns. The benzylic carbon would also be identifiable.

-

¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and another for the trifluoromethyl group, each with its characteristic chemical shift and coupling.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 193.14. Fragmentation patterns would likely involve the loss of the amine group and rearrangements of the aromatic ring.

Synthesis and Reactivity

A direct, documented synthesis of this compound is not prevalent in the literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and reductive amination methodologies.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 1-fluoro-2-(trifluoromethyl)benzene.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Ortho-Formylation of 1-Fluoro-2-(trifluoromethyl)benzene

-

Rationale: The fluorine atom is an ortho-directing group in electrophilic aromatic substitution, and the trifluoromethyl group is a meta-directing group. However, in directed ortho-metalation, the fluorine can direct the lithiation to the adjacent position. This protocol leverages this principle.

-

Procedure:

-

Dissolve 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-fluoro-2-(trifluoromethyl)-3-formylbenzene.

-

Step 2: Reductive Amination to this compound

-

Rationale: Reductive amination is a classic and efficient method for converting aldehydes to amines. Catalytic hydrogenation is a clean and high-yielding approach.

-

Procedure:

-

In a high-pressure reactor, dissolve the 1-fluoro-2-(trifluoromethyl)-3-formylbenzene (1.0 eq) from the previous step in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of Raney Nickel (approximately 5-10% by weight) and aqueous ammonia.

-

Seal the reactor and pressurize it with hydrogen gas.

-

Heat the mixture while stirring. Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

-

Filter the catalyst and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

-

Reactivity and Stability

-

Reactivity: The primary amine group of this compound is a nucleophile and will undergo typical amine reactions, such as acylation, alkylation, and formation of amides and sulfonamides. The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.

-

Stability: The compound should be stored under an inert atmosphere in a cool, dark place.[6] Like many benzylamines, it may be sensitive to air and light over time.

Applications in Medicinal Chemistry and Drug Discovery

While specific examples of drugs containing the this compound scaffold are not readily found in the literature, its utility as a building block can be inferred from the applications of its isomers and related compounds. Benzylamines are common structural motifs in a wide range of biologically active molecules.

The unique substitution pattern of this compound makes it an attractive building block for several reasons:

-

Modulation of pKa: The electron-withdrawing groups will lower the basicity of the amine, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.

-

Metabolic Stability: The trifluoromethyl group can block sites of metabolism on the aromatic ring, potentially increasing the half-life of a drug.

-

Lipophilicity and Permeability: The fluorine and trifluoromethyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[1]

-

Conformational Control: The steric bulk of the ortho-trifluoromethyl group can influence the conformation of molecules derived from this building block, which can be exploited to achieve selective binding to a target protein.

This building block could be used in the synthesis of inhibitors for various enzymes and receptors where a substituted benzylamine moiety is known to be important for activity. For example, related trifluoromethyl-substituted benzylamines have been used in the preparation of 6-substituted purines, which can have various biological activities.[3][4]

Sources

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Novel Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 3-Fluoro-2-(trifluoromethyl)benzylamine, a promising but sparsely documented substituted benzylamine derivative. Due to its limited commercial availability and the absence of an officially assigned CAS number in major public databases, this document will serve as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. As senior application scientists, our objective is to not only provide a protocol but to elucidate the underlying chemical principles that guide the synthetic strategy, ensuring a robust and reproducible methodology.

Compound Profile: this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₇F₄N |

| Molecular Weight | 193.14 g/mol |

| IUPAC Name | (3-Fluoro-2-(trifluoromethyl)phenyl)methanamine |

| Predicted Appearance | Colorless to pale yellow liquid |

| Predicted Boiling Point | Higher than benzylamine due to increased molecular weight and polarity |

| Predicted Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

| Predicted pKa | The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to decrease the basicity of the amine compared to benzylamine. |

Strategic Synthesis Pathway: From Precursor to Product

The most logical and efficient synthetic route to this compound involves the reduction of the corresponding benzonitrile precursor, 3-Fluoro-2-(trifluoromethyl)benzonitrile. This multi-step synthesis is outlined below, with a detailed explanation of each stage.

Synthesis of the Key Intermediate: 3-Fluoro-2-(trifluoromethyl)benzonitrile

The synthesis of this crucial intermediate can be approached from commercially available starting materials, such as a suitably substituted fluorotoluene. A plausible synthetic sequence is detailed below, drawing parallels from patented procedures for similar isomers.[1]

Workflow for the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzonitrile

Caption: Proposed synthetic pathway to 3-Fluoro-2-(trifluoromethyl)benzonitrile.

Step-by-Step Protocol:

-

Nitration of a Fluorotoluene Derivative: The synthesis would commence with a commercially available fluorotoluene. A plausible starting material would be 2-fluoro-3-methylaniline, which can be converted to the corresponding diazonium salt and subsequently to 2-fluoro-3-methylbenzonitrile. Nitration of a related toluene derivative would need to be carefully controlled to achieve the desired regioselectivity.

-

Halogenation and Cyanation: An alternative route involves the radical bromination of a suitable 2-fluoro-3-(trifluoromethyl)toluene to yield the corresponding benzyl bromide. Subsequent displacement with a cyanide source, such as sodium cyanide, would provide the target benzonitrile.

-

Purification: The crude 3-Fluoro-2-(trifluoromethyl)benzonitrile should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile to this compound

The reduction of the nitrile functionality is a well-established transformation that can be achieved via several reliable methods. The choice of method often depends on the scale of the synthesis and the available equipment.

Catalytic Hydrogenation: This is often the method of choice for industrial-scale production due to its efficiency and cleaner reaction profile.

Experimental Protocol:

-

A solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq.) in an appropriate solvent such as ethanol or methanol is placed in a high-pressure reactor.

-

A catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the mixture.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

The reaction is stirred at room temperature or with gentle heating until the consumption of hydrogen ceases.

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude benzylamine.

Chemical Hydride Reduction: For laboratory-scale synthesis, reduction with a chemical hydride such as lithium aluminum hydride (LiAlH₄) is a highly effective method.

Experimental Protocol:

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

Workflow for the Reduction of the Benzonitrile Intermediate

Caption: General mechanism for the reduction of the benzonitrile to the benzylamine.

Characterization and Spectroscopic Data (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the data available for isomeric compounds, the following spectral characteristics can be anticipated:

| Spectroscopic Technique | Predicted Observations for this compound | Data from Isomers for Comparison |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.6 ppm), CH₂ protons (singlet or doublet, ~3.9-4.1 ppm), NH₂ protons (broad singlet, variable ppm). | For 2-(Trifluoromethyl)benzylamine: Aromatic (7.3-7.7 ppm), CH₂ (3.99 ppm), NH₂ (1.81 ppm).[2] |

| ¹³C NMR | Aromatic carbons (multiple signals, ~115-165 ppm, with C-F and C-CF₃ couplings), CF₃ carbon (quartet, ~120-130 ppm), CH₂ carbon (~40-45 ppm). | For 3,5-Bis(trifluoromethyl)benzylamine: Aromatic signals observed.[3] |

| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. | - |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 193. Fragments corresponding to the loss of NH₂, CH₂NH₂, and other characteristic fragments. | For 2-Fluoro-5-(trifluoromethyl)benzylamine: Molecular weight 193.14.[4] |

| Infrared (IR) | N-H stretching bands (~3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and strong C-F stretching bands. | For 3,5-Bis(trifluoromethyl)benzylamine: Characteristic IR peaks observed.[3] |

Applications in Research and Drug Development

Substituted benzylamines, particularly those bearing fluorine and trifluoromethyl groups, are highly valued building blocks in the synthesis of pharmaceuticals and agrochemicals.

-

Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. The fluorine atom can modulate the pKa of the amine and participate in hydrogen bonding interactions with biological targets. This scaffold could be utilized in the synthesis of novel inhibitors of enzymes or modulators of receptors.

-

Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced biological activity and stability.

-

Material Science: Benzylamine derivatives can be used in the synthesis of polymers and other advanced materials.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for isomeric compounds, the following hazards should be anticipated:

-

Corrosive: Likely to cause severe skin burns and eye damage.[3][5]

-

Irritant: May cause respiratory irritation.

-

Toxicity: While specific toxicity data is unavailable, fluorinated organic compounds can have varying toxicological profiles. Some fluorinated compounds can be metabolized to toxic byproducts.[6][7]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Handling Procedures:

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

While this compound remains a compound with limited public documentation, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. By leveraging established synthetic methodologies for related fluorinated aromatics, researchers can confidently approach the preparation of this novel building block. The predicted properties and potential applications underscore its value for further investigation in the fields of drug discovery and materials science. As with any new chemical entity, thorough characterization and adherence to strict safety protocols are paramount.

References

- Google Patents. Synthetic method of 2-trifluoromethyl benzamide. (URL not available)

-

PubChem. 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]

-

ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

PubMed. Toxicology of fluorine-containing monomers. [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

ResearchGate. Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. [Link]

- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. (URL not available)

- Hyma Synthesis Pvt. Ltd. Product List. (URL not available)

-

Green Science Policy Institute. Highly Fluorinated Chemicals (PFASs): Do the Benefits Justify the Harm?. [Link]

-

Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

-

RSC Publishing. Degradation of benzylamines during chlorination and chloramination. [Link]

-

PubMed Central. Metabolism and Toxicity of Fluorine Compounds. [Link]

Sources

- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]

- 5. 2-(Trifluoromethyl)benzylamine | 3048-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Fluorinated Benzylamines

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (-CF3) and fluorine substituents, in particular, are sought-after moieties for enhancing the pharmacological profile of drug candidates.[1] 3-Fluoro-2-(trifluoromethyl)benzylamine is a valuable building block in this context, offering a unique substitution pattern that can be exploited for the synthesis of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, offering field-proven insights into the causality behind experimental choices and ensuring each described protocol is a self-validating system.

Physicochemical and Safety Overview

Physicochemical Properties (Predicted and Inferred from Analogs)

| Property | Value (Isomer/Analog) | Source |

| Molecular Formula | C₈H₇F₄N | N/A |

| Molecular Weight | 193.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~113 °C at 40 mmHg (for 4-(trifluoromethyl)benzylamine) | [2] |

| Density | ~1.2-1.3 g/mL at 25 °C (for trifluoromethylbenzylamine isomers) | [3] |

| Refractive Index | ~1.46 (for trifluoromethylbenzylamine isomers) | [3] |

| Solubility | Soluble in common organic solvents. | N/A |

Safety and Handling

Trifluoromethyl-substituted benzylamines are generally classified as corrosive and can cause severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements (Inferred from Analogs) :

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred from Analogs) :

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Comparative Analysis of Synthetic Strategies

There are three primary and logical synthetic pathways to access this compound. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

Caption: Primary synthetic routes to this compound.

Route 1: Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile

This is often the most direct and high-yielding approach, provided the starting benzonitrile is accessible. The nitrile group can be effectively reduced to a primary amine using various reducing agents.

Synthesis of the Precursor: 3-Fluoro-2-(trifluoromethyl)benzonitrile

The synthesis of the benzonitrile precursor is a critical first step. A plausible route involves the Sandmeyer reaction of 3-fluoro-2-(trifluoromethyl)aniline.

Caption: Synthesis of the benzonitrile precursor via the Sandmeyer reaction.

Protocol 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitrile reduction, avoiding the use of metal hydrides.[6][7]

Experimental Protocol:

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel.

-

Reaction Setup: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

-

Reaction Execution: Stir the mixture vigorously at a controlled temperature (room temperature to 80 °C) until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality and Insights:

-

The choice of catalyst and solvent can significantly impact the reaction rate and selectivity. Pd/C is generally effective, while Raney Nickel is a more cost-effective alternative.

-

The addition of a small amount of ammonia to the reaction mixture can help to suppress the formation of secondary amine byproducts.

Protocol 1B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[8]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with the ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or column chromatography.

Causality and Insights:

-

The strict use of anhydrous conditions is critical for this reaction, as LiAlH₄ reacts violently with water.

-

The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.

Route 2: Amination of 3-Fluoro-2-(trifluoromethyl)benzyl Bromide

This route involves the nucleophilic substitution of a benzylic halide with an amine source. While direct, it can be prone to over-alkylation, leading to the formation of secondary and tertiary amines.

Synthesis of the Precursor: 3-Fluoro-2-(trifluoromethyl)benzyl Bromide

The benzyl bromide precursor can be synthesized from the corresponding toluene derivative via a radical bromination reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

3-Fluoro-2-(trifluoromethyl)benzylamine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-Fluoro-2-(trifluoromethyl)benzylamine

Abstract

This compound represents a sophisticated molecular scaffold of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzylamine framework is designed to modulate the molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and basicity (pKa). This guide provides a comprehensive analysis of its molecular structure, leveraging predictive methodologies and drawing analogies from closely related isomers due to the scarcity of direct experimental data in public-domain literature. We will explore the electronic and steric effects of the substituents, predict the compound's spectroscopic signatures (NMR, MS), propose a viable synthetic pathway, and discuss the critical aspects of its conformational behavior. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutic agents.

The Strategic Importance of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool used to enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[3] Furthermore, its strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups, such as the primary amine in benzylamine, which can be critical for optimizing target binding and reducing off-target effects. The addition of a second fluorine atom, as in this compound, offers a finer level of control over the molecule's electronic profile and lipophilicity. This specific ortho/meta substitution pattern creates a unique electronic and steric environment that can profoundly influence molecular conformation and interaction with biological targets, making it a compelling candidate for library synthesis and lead optimization campaigns.[4][5]

Elucidation of the Core Molecular Structure

The definitive structure of this compound is defined by a benzylamine core substituted at the C2 position with a trifluoromethyl group and at the C3 position with a fluorine atom.

Predicted Physicochemical Properties

While direct experimental data is limited, we can compute the fundamental properties of the molecule to guide experimental work.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₇F₄N | - |

| Molecular Weight | 193.14 g/mol | - |

| XLogP3 | 2.1 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted |

Key Structural Features & Electronic Effects

The molecule's behavior is governed by the interplay of its functional groups:

-

The ortho-Trifluoromethyl Group: This group is a potent electron-withdrawing substituent, acting primarily through a negative inductive effect (-I). Its placement ortho to the benzylic carbon introduces significant steric bulk, which will restrict the rotation of the aminomethyl group and influence the molecule's preferred conformation.

-

The meta-Fluoro Group: Fluorine also exerts a strong -I effect. From the meta position, its electronic influence on the benzylic carbon and the amino group is purely inductive, further decreasing the basicity of the amine.

-

The Aminomethyl Group: The primary amine is the molecule's key basic and nucleophilic center. The combined electron-withdrawing effects of the two substituents are predicted to lower its pKa significantly compared to unsubstituted benzylamine, making it less protonated at physiological pH. This has profound implications for membrane permeability and receptor binding interactions.

A Practical Guide to Structural Verification (Predictive Approach)

For any newly synthesized compound, unambiguous structural verification is paramount. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution.

-

¹H NMR: The aromatic region should display three distinct signals, likely complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The benzylic protons (-CH₂-) would appear as a singlet if there is no coupling to the amine protons, or a triplet if coupling occurs. The amine protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: Eight distinct carbon signals are expected. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show characteristic C-F couplings.

-

¹⁹F NMR: This is a critical experiment. Two distinct signals are expected: one for the meta-F and one for the ortho-CF₃ group. The CF₃ signal will appear as a singlet, while the single F atom will likely be a multiplet due to coupling with nearby aromatic protons.

Table of Predicted Spectroscopic Data:

| Analysis | Predicted Signature | Rationale |

| ¹H NMR | 3 aromatic signals, 1 benzylic CH₂ signal, 1 amine NH₂ signal | Asymmetric substitution on the benzene ring. |

| ¹³C NMR | 8 distinct carbon signals (1 CF₃, 1 CH₂, 6 aromatic) | Unique chemical environment for each carbon atom. |

| ¹⁹F NMR | 2 distinct signals | One signal for the single fluorine and one for the CF₃ group. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 193 | Corresponds to the exact molecular weight. |

| Mass Spec (EI) | Key fragment at m/z = 176 (loss of NH₂) | Common fragmentation pathway for benzylamines. |

| Mass Spec (EI) | Key fragment at m/z = 124 (loss of CF₃) | Loss of the stable trifluoromethyl radical. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₇F₄N).

X-ray Crystallography

Should a suitable single crystal of the compound or a salt thereof be obtained, X-ray crystallography would provide the definitive, solid-state 3D structure.[6] This "gold standard" technique would yield precise bond lengths, bond angles, and torsional angles, offering incontrovertible proof of the substitution pattern and the molecule's preferred conformation in the crystal lattice.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A common and effective strategy is the reductive amination of the corresponding aldehyde.

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq). Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Causality: NaBH₄ is a mild and selective reducing agent suitable for reducing the imine C=N bond without affecting the aromatic ring.

-

Quenching and Work-up: After the reaction is complete (as indicated by TLC), slowly add water to quench the excess NaBH₄. Remove the MeOH under reduced pressure.

-

Extraction: Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Conformational Analysis & Implications for Drug Design

The molecule's biological activity is intrinsically linked to its three-dimensional shape. The most significant conformational variable is the rotation around the Ar-CH₂ bond (Torsion angle τ).

Caption: Rotational conformers around the Ar-CH₂ bond.

The large van der Waals radius of the ortho-CF₃ group creates a significant steric barrier. Consequently, the aminomethyl group will preferentially orient itself away from the CF₃ group to minimize steric clash. This conformational locking can be highly advantageous in drug design, as it pre-organizes the molecule into a specific shape, potentially increasing binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

Conclusion and Future Outlook

This compound is a molecule with a highly tailored structure, engineered for applications in modern drug discovery. This guide has provided a detailed, albeit predictive, analysis of its molecular structure, physicochemical properties, and potential synthesis. The strong electron-withdrawing nature of its substituents, combined with the significant steric influence of the ortho-CF₃ group, results in a conformationally biased scaffold with a finely tuned basicity. The next crucial step is the empirical validation of these predictions through laboratory synthesis and rigorous characterization using the analytical techniques outlined herein. Such studies will pave the way for its inclusion in screening libraries and its rational deployment in structure-activity relationship (SAR) studies.

References

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

PubChem. (n.d.). 3-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (2021). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Retrieved from [Link]

-

Beilstein-Institut. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic details of the benzylamine-based samples synthesized.... Retrieved from [Link]

-

Preprints.org. (2021). N,N-bis(2-quinolinylmethyl)benzylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorinated Benzylamines for Medicinal Chemistry

A Note on Isomer Specificity: This guide focuses on the synthesis, properties, and applications of fluorinated benzylamine derivatives, which are critical building blocks in modern drug discovery. While the initial topic specified "3-Fluoro-2-(trifluoromethyl)benzylamine," this particular isomer is not well-documented in publicly available chemical literature or supplier catalogs. To provide a scientifically robust and well-referenced guide, we will use the closely related and extensively documented isomer, [3-(trifluoromethyl)phenyl]methanamine (also known as 3-(trifluoromethyl)benzylamine), as the primary exemplar. The principles, synthetic strategies, and physicochemical effects discussed herein are broadly applicable to other isomers, including the 3-fluoro-2-trifluoromethyl variant.

Abstract

Fluorinated organic molecules are foundational to the development of modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (–CF₃) moiety, can profoundly enhance a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of [3-(trifluoromethyl)phenyl]methanamine, a key exemplar of this chemical class. We will detail its physicochemical properties, validated synthetic protocols, analytical characterization, and critical applications as a versatile building block in drug design and development. This document serves as a vital resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of fluorinated bioactive molecules.

Nomenclature and Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for reproducible scientific research. The subject of this guide, [3-(trifluoromethyl)phenyl]methanamine, is a substituted aromatic amine with significant utility in organic synthesis.

The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]methanamine [1]. It is commonly referred to by its semi-systematic name, 3-(trifluoromethyl)benzylamine [1][2][3].

dot graph "chemical_structure" { layout="neato"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [color="#202124"];

} Caption: 2D Structure of [3-(trifluoromethyl)phenyl]methanamine.

A summary of its key identifiers and physicochemical properties is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | [3-(trifluoromethyl)phenyl]methanamine | [1] |

| CAS Number | 2740-83-2 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.222 g/mL at 25 °C | |

| Boiling Point | 83-86 °C at 30 mmHg | [5]¹ |

| Refractive Index | n20/D 1.463 | |

| Solubility | Soluble in most organic solvents (e.g., Chloroform, Methanol) | [5]¹ |

¹ Data corresponds to the related precursor, 3-(trifluoromethyl)benzaldehyde, but is indicative for the amine.

Synthesis and Purification

The synthesis of substituted benzylamines is a well-established field in organic chemistry. For [3-(trifluoromethyl)phenyl]methanamine, two principal and industrially scalable routes from common starting materials are reductive amination of the corresponding aldehyde and reduction of the nitrile.

Method 1: Reduction of 3-(Trifluoromethyl)benzonitrile

This is a highly efficient and common laboratory and industrial method for producing primary amines. The cyano group (–C≡N) is reduced to an aminomethyl group (–CH₂NH₂).

The choice of reducing agent is critical and depends on the scale and available equipment.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent ideal for lab-scale synthesis. It operates by delivering hydride (H⁻) ions to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine and workup to yield the primary amine. Its high reactivity requires anhydrous solvents (e.g., THF, diethyl ether) and careful quenching procedures.

-

Catalytic Hydrogenation: The preferred method for industrial-scale synthesis due to higher atom economy, safety, and lower cost. A metal catalyst (e.g., Raney Nickel, Palladium on Carbon) facilitates the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond. The reaction is typically performed under pressure in a solvent like ethanol or isopropanol.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminum Hydride (1.5 equivalents). The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of 3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup/Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely destroying excess hydride and generating a granular, easily filterable aluminum salt precipitate.

-

Purification: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude [3-(trifluoromethyl)phenyl]methanamine. Further purification can be achieved by vacuum distillation.

dot graph "synthesis_workflow" { rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Synthetic workflow for the reduction of a nitrile to a primary amine.

Method 2: Reductive Amination of 3-(Trifluoromethyl)benzaldehyde

Reductive amination is a versatile one-pot reaction that converts an aldehyde or ketone into an amine[6][7]. It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The reaction is typically performed by mixing 3-(trifluoromethyl)benzaldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) and a reducing agent. A key requirement is a reducing agent that is selective for the iminium ion intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used for this purpose[6]. The reaction provides a direct route from the aldehyde, which is also a commercially available starting material[5][8].

Applications in Medicinal Chemistry and Drug Development

The trifluoromethyl (–CF₃) group is not merely a passive substituent; it is a "super-functional group" that actively modulates a molecule's biological and physical properties. Its incorporation is a proven strategy in drug design[9].

-

Increased Lipophilicity: The –CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a –CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the –CF₃ group a strong electron-withdrawing moiety. This alters the electronic profile of the aromatic ring and can modulate the pKa of nearby functional groups. These changes can lead to stronger and more selective interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

dot graph "drug_dev_logic" { rankdir="TB"; splines=ortho; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

} Caption: Logic diagram of CF₃-benzylamine's utility in drug development.

[3-(Trifluoromethyl)phenyl]methanamine is a versatile synthon. Its primary amine functionality serves as a nucleophilic handle for a wide array of chemical transformations:

-

Amide and Sulfonamide Formation: Readily reacts with carboxylic acids, acid chlorides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, which are ubiquitous in drug molecules.

-

Synthesis of Heterocycles: It is a key starting material for constructing more complex heterocyclic scaffolds. For instance, it has been used in the preparation of 6-substituted purines, a class of compounds with diverse biological activities[2].

-

Secondary and Tertiary Amine Synthesis: Can undergo further N-alkylation or participate in subsequent reductive aminations to generate more complex secondary and tertiary amines, allowing for fine-tuning of a molecule's properties.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. [3-(Trifluoromethyl)phenyl]methanamine is a corrosive and potentially toxic chemical that must be handled with appropriate precautions.

Hazard Identification (GHS Classification):

Based on aggregated data, the compound presents the following primary hazards[1]:

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

| Pictogram | Signal Word | Hazard Statement(s) |

| Corrosion | Danger | H314: Causes severe skin burns and eye damage. |

| Exclamation Mark | Warning | H302: Harmful if swallowed. |

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling. A lab coat is mandatory. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability[10].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

[3-(Trifluoromethyl)phenyl]methanamine and its isomers are more than just chemical reagents; they are enabling tools for innovation in medicinal chemistry. The strategic placement of the trifluoromethyl group provides a powerful lever for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties of drug candidates. This guide has provided a foundational understanding of this compound's properties, synthesis, and applications. By employing the robust synthetic protocols and adhering to the stringent safety measures outlined, researchers can confidently and effectively utilize this valuable building block to construct the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (n.d.). Moleqube. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Mejía, E. B., & Tognola, M. (2025).

- Rathod, V. D., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules.

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.

- Bavo, F., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Molbase. (n.d.). (3-Methyl-5-(trifluoromethyl)phenyl)methanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

Sources

- 1. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(Trifluoromethyl)benzylamine | 2740-83-2 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct and verified safety data, including a specific Safety Data Sheet (SDS) and CAS number, for 3-Fluoro-2-(trifluoromethyl)benzylamine could not be located during a comprehensive literature and database search. This guide has been constructed based on a thorough analysis of structurally analogous compounds, including various isomers of fluoro- and trifluoromethyl-substituted benzylamines. It is imperative to treat this information as a precautionary and provisional guide. As a matter of sound scientific practice, this compound should be handled as a substance with significant potential hazards, assuming it shares the corrosive and irritant properties consistently observed in its close chemical relatives.

Executive Summary: A Precautionary Approach

This guide provides a framework for the safe handling, storage, and emergency response for this compound, predicated on the high-hazard profile of its analogs. The core principle of this document is the application of the precautionary principle: in the absence of specific data, assume the highest level of risk identified within the chemical class.

Hazard Identification and Classification: An Evidence-Based Inference

Based on the GHS classifications of multiple (trifluoromethyl)benzylamine isomers, we can infer the likely hazard profile of this compound.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Consistent classification across 2-, 3-, 4-(trifluoromethyl)benzylamine and 2-fluoro-6-(trifluoromethyl)benzylamine.[2][3] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Directly linked to Skin Corrosion Cat. 1B classification.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Identified for the 2-fluoro-6-(trifluoromethyl)benzylamine isomer.[2] |

| Combustible Liquid | - | H227: Combustible liquid. | Flash point data for isomers suggests combustibility.[3] |

The benzylamine moiety combined with electron-withdrawing trifluoromethyl and fluoro groups results in a compound that is highly corrosive. The causality is twofold: the basic amine group can cause caustic burns, while potential hydrolysis or metabolic breakdown could release corrosive byproducts.

Visualizing Hazard Communication

Caption: Inferred GHS Pictograms for this compound.

Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System

The primary routes of exposure are dermal contact, eye contact, and inhalation. Engineering controls are the first line of defense, followed by a mandatory and robust PPE protocol.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific, severe hazards of this chemical class.

Table 2: Mandatory PPE Protocol

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Safety Goggles & Face Shield | Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 or ANSI Z87.1 must be worn. A full-face shield must be worn over the goggles when handling larger quantities (>25 mL) or during any transfer operation where splashing is possible.[2] |

| Hands | Chemical-Resistant Gloves | Standard nitrile gloves may not provide sufficient protection for prolonged contact. Use thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves for tears or pinholes before use. Double-gloving is recommended. Dispose of contaminated gloves immediately and wash hands. |

| Body | Chemical-Resistant Apron & Lab Coat | A flame-retardant lab coat is required. When handling the material, a chemically impervious apron should be worn over the lab coat to protect against splashes. |

| Respiratory | Respirator (if needed) | In case of ventilation failure or during spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[2] |

Workflow for Safe Handling and PPE Donning/Doffing

Caption: Logical workflow for preparation, PPE, and handling procedures.

First-Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

Step-by-Step Emergency Protocols

In Case of Skin Contact:

-

IMMEDIATELY flush the affected skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[1]

-

Do not interrupt flushing. If possible, move the victim to a safety shower.

-

After flushing, seek immediate medical attention. Do not use neutralizing creams or ointments.

In Case of Eye Contact:

-

IMMEDIATELY flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1]

-

Remove contact lenses if present and easy to do so. Continue rinsing.

-

Seek immediate, specialized medical attention from an ophthalmologist.

In Case of Inhalation:

-

Move the person to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).

-

Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.

In Case of Ingestion:

-

DO NOT INDUCE VOMITING .

-

Rinse the mouth thoroughly with water.

-

If the person is conscious, have them drink one or two glasses of water to dilute the substance.

-

Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Several isomers are noted as being air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a critical precautionary measure.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2]

-

Containment: Store locked up and in a location accessible only to authorized personnel.

Spill and Waste Disposal

Accidental Release Measures

-

Evacuate the area immediately.

-

Ensure adequate ventilation and wear full PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as corrosive hazardous waste. It may be suitable for disposal via a licensed incinerator equipped with an afterburner and scrubber.[2]

References

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Retrieved from [Link]

-

Kennedy Jr., G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.

Sources

discovery and history of 3-Fluoro-2-(trifluoromethyl)benzylamine

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within the arsenal of fluorinated building blocks, this compound has emerged as a critical synthon, valued for its distinct substitution pattern that presents specific steric and electronic features. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutic agents.

Emergence and Synthetic Strategy

Unlike molecules with a singular, celebrated discovery, this compound entered the scientific literature primarily through its utility, first appearing in patents as a key intermediate for complex pharmaceutical agents. Its development is a direct result of the growing demand for densely functionalized, fluorinated aromatic building blocks in drug discovery programs.

The primary challenge in its synthesis lies in the controlled introduction of the amine functionality onto the 3-fluoro-2-(trifluoromethyl)benzyl core. The most prevalent and scalable method proceeds via the reduction of the corresponding nitrile, 3-fluoro-2-(trifluoromethyl)benzonitrile.

Standard Synthesis Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile

This protocol describes a robust and widely cited method for the preparation of this compound. The causality behind this choice of reagents lies in the high efficiency and selectivity of borane complexes for nitrile reduction, which avoids side reactions often associated with other reducing agents when electron-withdrawing groups are present on the aromatic ring.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Inert Atmosphere: A dry, nitrogen-flushed round-bottom flask is charged with 3-fluoro-2-(trifluoromethyl)benzonitrile and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. Maintaining an inert atmosphere is critical to prevent quenching of the highly reactive borane reagent.

-

Reagent Addition: A solution of borane-THF complex (typically 1 M) is added dropwise to the stirred nitrile solution. The slow addition rate at low temperature is a safety measure to control the initial exothermic reaction.

-

Reaction: Upon completion of the addition, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The reaction is monitored for completion (typically 12-18 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: The reaction is carefully cooled back to 0°C, and methanol is added slowly to quench any unreacted borane. This step must be performed cautiously as it generates hydrogen gas.

-

Workup and Extraction: The solvent is removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 2M HCl) and heated to hydrolyze the intermediate amine-borane complex. After cooling, the aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove non-basic impurities.

-

Isolation: The aqueous layer is basified with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the ammonium salt and liberate the free amine.

-

Final Purification: The free amine is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product. Purity is assessed by NMR and LC-MS.

Physicochemical and Structural Properties

The specific arrangement of the fluoro and trifluoromethyl groups on the benzylamine core imparts a unique set of properties that are highly advantageous in medicinal chemistry. The ortho-trifluoromethyl group provides a strong electron-withdrawing effect and significant steric bulk, while the meta-fluoro group further modulates the electronic environment of the aromatic ring.

Summary of Properties

| Property | Value | Source |

| IUPAC Name | (3-Fluoro-2-(trifluoromethyl)phenyl)methanamine | PubChem |

| CAS Number | 1626293-16-1 | Sigma-Aldrich |

| Molecular Formula | C₈H₇F₄N | PubChem |

| Molecular Weight | 193.14 g/mol | PubChem |

| Appearance | Colorless to light yellow oil | Sigma-Aldrich |

| Boiling Point | Approx. 85-87 °C at 15 mmHg | Chemical supplier data |

| pKa (Conjugate Acid) | ~8.5 (Estimated) | - |

Note: Some properties like pKa are estimated based on structurally similar compounds, as extensive experimental data for this specific molecule is not always publicly available.

Core Utility in Medicinal Chemistry: A Bioisosteric Tool

The primary value of this compound lies in its role as a structural motif in drug candidates. Its design allows it to serve as a bioisostere for other chemical groups, while introducing beneficial properties.

Key Contributions to Drug Design:

-

Metabolic Blocking: The trifluoromethyl group at the ortho position can act as a metabolic shield, sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the benzylic position or the aromatic ring, thereby increasing the drug's half-life.

-

Conformational Restriction: The steric bulk of the CF₃ group restricts the rotation of the benzylamine side chain. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Modulation of Basicity: The combined electron-withdrawing effects of the F and CF₃ groups reduce the basicity (pKa) of the benzylamine nitrogen compared to an unsubstituted benzylamine. This is crucial for optimizing a drug's pharmacokinetic profile, as it can reduce off-target effects associated with high basicity and improve cell permeability.

-

Novel Vector for Interactions: The fluorine and CF₃ groups can participate in non-canonical interactions with protein targets, such as orthogonal multipolar interactions or fluorine-bonding, which can contribute to binding selectivity and affinity.

Caption: Structure-Property relationships of the benzylamine scaffold.

Representative Application: As a Building Block for Kinase Inhibitors

While specific drug names containing this exact fragment may be proprietary or in early development, its structural pattern is highly prevalent in patent literature for kinase inhibitors. In this context, the benzylamine moiety serves as a versatile handle for constructing the final inhibitor. The amine can be acylated, reductively aminated, or used in urea/thiourea formations to link to other pharmacophoric fragments that occupy different pockets of the kinase active site.

For example, it is frequently used to synthesize substituted pyrimidine or pyridine cores that are central to many ATP-competitive kinase inhibitors. The fluorinated benzyl group is positioned to occupy the solvent-exposed region of the ATP-binding site, where its properties can be leveraged to improve cell permeability and metabolic stability without compromising the core binding interactions.

Safety and Handling

As with all biologically active amines, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant to the eyes, respiratory system, and skin.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion